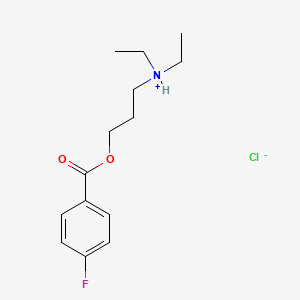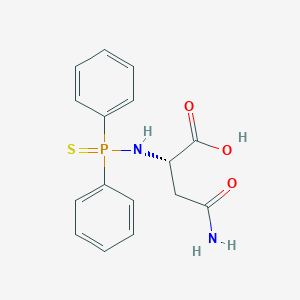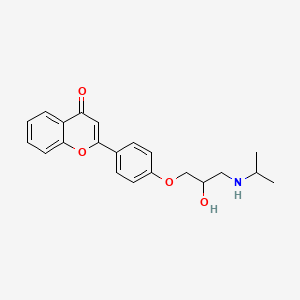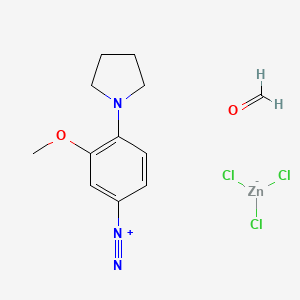
Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is a complex organic compound with the chemical formula C12H16Cl3N3O2Zn.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde typically involves the reaction of 3-methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride with zinc chloride in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their function and activity. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium bromide
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium sulfate
Uniqueness
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is unique due to its polymeric structure and the presence of zinc trichloride. This gives it distinct chemical and physical properties compared to its similar compounds .
Eigenschaften
CAS-Nummer |
71598-31-7 |
|---|---|
Molekularformel |
C12H16Cl3N3O2Zn |
Molekulargewicht |
406.0 g/mol |
IUPAC-Name |
formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.CH2O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-2;;;;/h4-5,8H,2-3,6-7H2,1H3;1H2;3*1H;/q+1;;;;;+2/p-3 |
InChI-Schlüssel |
ZOOHCFLSHBJRSX-UHFFFAOYSA-K |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.C=O.Cl[Zn-](Cl)Cl |
Verwandte CAS-Nummern |
71598-31-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


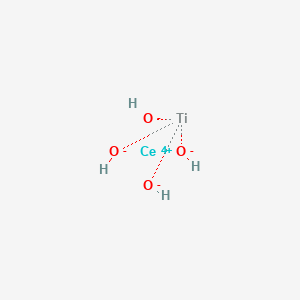
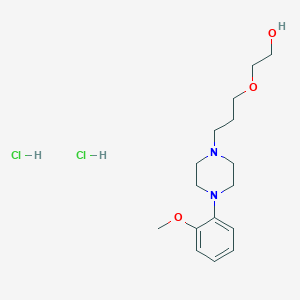
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)


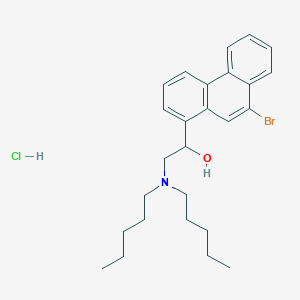
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
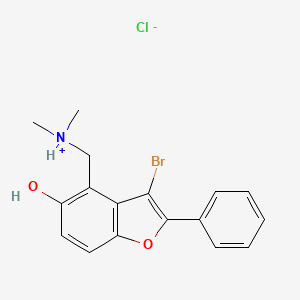
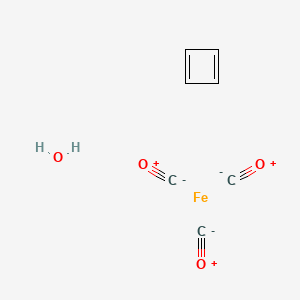
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
